molecular formula C13H22BrN3O2Si B1380625 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate CAS No. 1364719-02-7

2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate

Cat. No.: B1380625
CAS No.: 1364719-02-7
M. Wt: 360.32 g/mol
InChI Key: OJXVWNIKUNDPLC-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate is a chemical compound with the molecular formula C16H28BrN3O2Si. It is a carbamate derivative that has gained attention for its potential antitumor activity by targeting cell-cycle regulators. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate involves several steps:

    Reaction of 5-bromopyrimidine-2-carboxylic acid with 2-aminopropan-2-ol: This step forms an intermediate compound.

    Protection of the hydroxyl group with trimethylsilyl chloride: This step ensures the stability of the intermediate.

    Carbamation with isobutyl chloroformate: This final step produces the desired carbamate derivative.

Chemical Reactions Analysis

2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include nucleophiles for substitution reactions and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate has several scientific research applications:

    Cancer Research: It is used in cell culture assays and animal studies to investigate its antitumor activity and to test the effectiveness of anticancer therapies.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other biologically active molecules.

    Biological Studies: Researchers use it to study cell-cycle regulation and the molecular mechanisms underlying its antitumor effects.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate involves targeting cell-cycle regulators. By interfering with these regulators, the compound can inhibit the proliferation of cancer cells. The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt cell-cycle progression is a key aspect of its antitumor activity.

Comparison with Similar Compounds

2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate can be compared with other carbamate derivatives and pyrimidine-based compounds. Similar compounds include:

    2-(Trimethylsilyl)ethyl (2-(5-chloropyrimidin-2-yl)propan-2-yl)carbamate: This compound has a chlorine atom instead of a bromine atom in the pyrimidine ring.

    2-(Trimethylsilyl)ethyl (2-(5-fluoropyrimidin-2-yl)propan-2-yl)carbamate: This compound has a fluorine atom instead of a bromine atom in the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern and its potential antitumor activity, which distinguishes it from other similar compounds.

Properties

IUPAC Name

2-trimethylsilylethyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrN3O2Si/c1-13(2,11-15-8-10(14)9-16-11)17-12(18)19-6-7-20(3,4)5/h8-9H,6-7H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXVWNIKUNDPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)NC(=O)OCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrN3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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